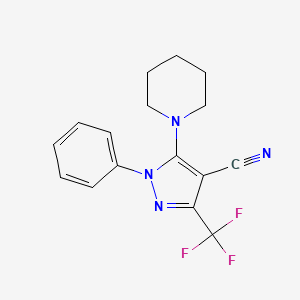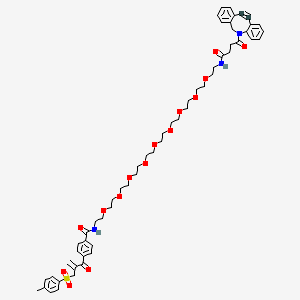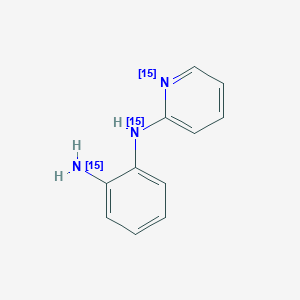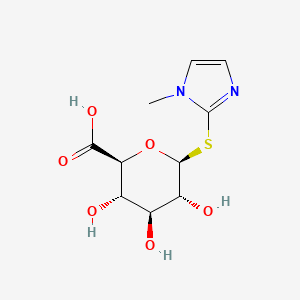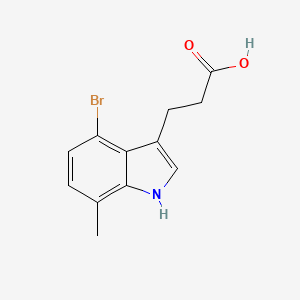
3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their presence in many natural products and their significant pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid typically involves the bromination of 4-bromo-3-nitrotoluene followed by a series of reactions including the Bartoli reaction using isopropenylmagnesium bromide . This process yields 7-bromo-4-(bromomethyl)-2-methylindole, which is then further processed to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the indole ring’s high reactivity, it readily participates in electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., bromine), alkyl halides, and acyl chlorides.
Oxidation and Reduction: Typical oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated indole derivatives, while alkylation and acylation produce alkylated and acylated indole compounds, respectively .
Applications De Recherche Scientifique
3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Propriétés
Formule moléculaire |
C12H12BrNO2 |
|---|---|
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
3-(4-bromo-7-methyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H12BrNO2/c1-7-2-4-9(13)11-8(3-5-10(15)16)6-14-12(7)11/h2,4,6,14H,3,5H2,1H3,(H,15,16) |
Clé InChI |
SBHBQURSMPUPOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)Br)C(=CN2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716887.png)
![N-Isopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716889.png)

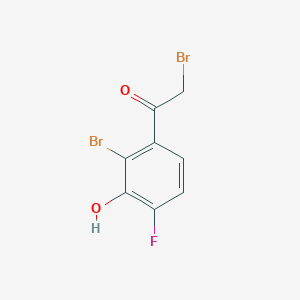
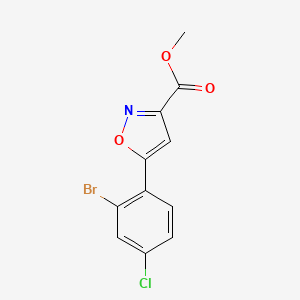
![7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester](/img/structure/B13716906.png)
